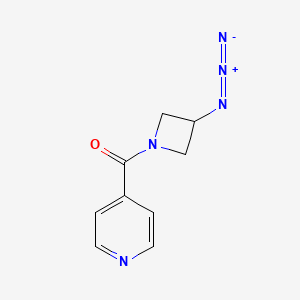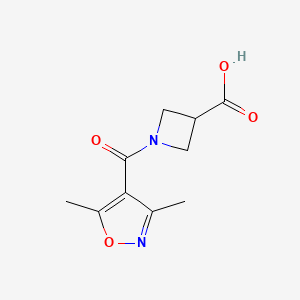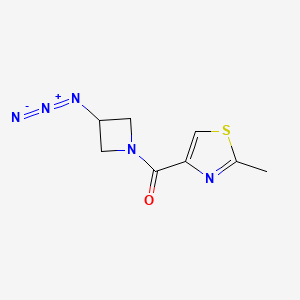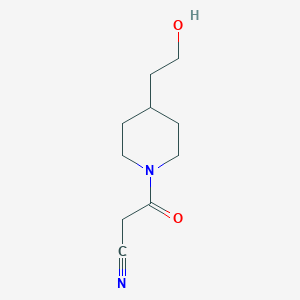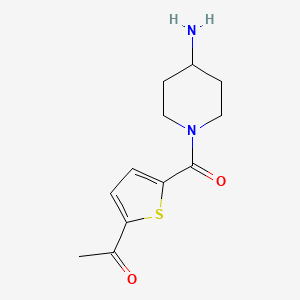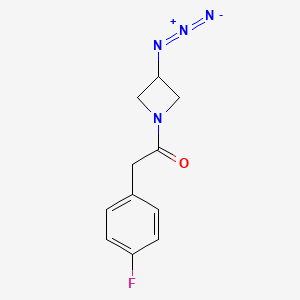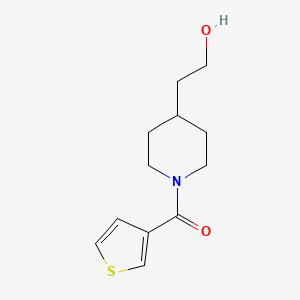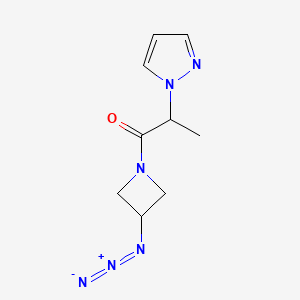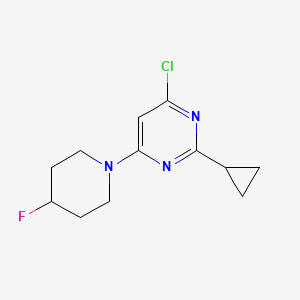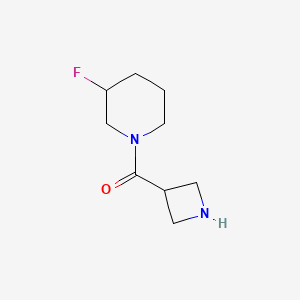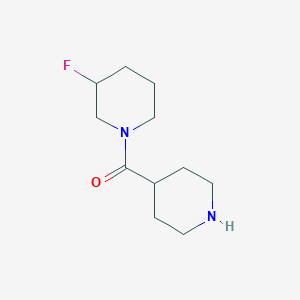
2-氯-1-(4-氟哌啶-1-基)丙酮
描述
2-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C8H13ClFNO and its molecular weight is 193.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和结构分析
- 合成技术:研究人员已经开发了合成与2-氯-1-(4-氟哌啶-1-基)丙酮结构相似的化合物的方法,展示了创造各种衍生物以供进一步研究和应用的潜力。例如,已经进行了相关香豆素衍生物的合成和晶体结构分析,以探索它们的分子相互作用和稳定性(Salian et al., 2018)。
- 分子结构分析:已进行了对分子结构的详细分析,包括构象研究和晶体结构测定。这些研究为化合物的分子构型、稳定性和潜在反应性提供了见解(Ribet et al., 2005)。
催化和生物活性
- 催化应用:研究已经探索了相关化合物的催化用途,例如它们在转移氢化反应中的效率。这突显了2-氯-1-(4-氟哌啶-1-基)丙酮在催化中的潜在用途,特别是在有机合成中(Aydemir等,2014)。
- 抗癌活性:一些类似物已被研究其抗癌性能,表明与2-氯-1-(4-氟哌啶-1-基)丙酮相关的化合物可能作为治疗剂。这些化合物已经表现出对各种癌细胞系的抑制作用,暗示它们作为开发新的抗癌药物的潜在引物(Asong et al., 2019)。
光物理和电化学研究
- 光环化反应:研究已经调查了相关二酮的光环化反应生成黄酮类化合物,揭示了取代基对反应途径的影响。这项研究揭示了类似化合物的光物理性质,这对于开发光活性材料或研究有机化学中的光反应可能是相关的(Košmrlj & Šket,2007)。
先进材料和量子化学研究
- 超极化率和电子性质:已经使用量子化学计算来评估相关化合物的电子性质和一阶超极化率,表明它们在非线性光学和电子材料中的潜在应用(Najiya et al., 2014)。
作用机制
It’s worth noting that the study of a compound’s mechanism of action involves understanding how it interacts with its biological target and the biochemical and cellular effects of this interaction . This often involves studying the compound’s binding to a specific receptor or enzyme, and how this affects cellular signaling pathways .
Pharmacokinetics, on the other hand, involves the study of how the compound is absorbed, distributed, metabolized, and excreted by the body . This can influence the compound’s bioavailability, or the proportion of the compound that enters circulation and can have an active effect .
The compound’s action can also be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds .
生化分析
Biochemical Properties
2-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in biochemical pathways. For instance, it may interact with cytochrome P450 enzymes, affecting the metabolism of other compounds . Additionally, 2-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one can bind to specific protein receptors, influencing cellular signaling pathways.
Cellular Effects
The effects of 2-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . This can result in altered cellular metabolism, affecting the overall function and health of the cells.
Molecular Mechanism
At the molecular level, 2-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. The compound may also bind to DNA or RNA, influencing gene expression . These interactions can result in significant changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical or cellular response. Toxicity studies have shown that high doses of the compound can cause significant adverse effects, including organ damage and altered physiological functions.
Metabolic Pathways
2-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter metabolite levels, leading to changes in biochemical pathways. These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 2-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, affecting overall cellular responses.
Subcellular Localization
2-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
2-chloro-1-(4-fluoropiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClFNO/c1-6(9)8(12)11-4-2-7(10)3-5-11/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOFUPPXBKWKOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


